4-fluoro-N-(2-methylpropyl)benzamide
Description
Properties
IUPAC Name |
4-fluoro-N-(2-methylpropyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c1-8(2)7-13-11(14)9-3-5-10(12)6-4-9/h3-6,8H,7H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTOMFRBOOFORRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10349952 | |
| Record name | 4-fluoro-N-(2-methylpropyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10349952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88358-25-2 | |
| Record name | 4-Fluoro-N-(2-methylpropyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88358-25-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-fluoro-N-(2-methylpropyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10349952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Comparative Reaction Yields
| Step | Intermediate | Yield | Conditions |
|---|---|---|---|
| Oxidation | 2-fluoro-4-nitrobenzoic acid | 74% | KMnO₄, phase transfer catalyst |
| Chlorination/Amination | 2-fluoro-4-nitro-N-methylbenzamide | 95% | SOCl₂, methylamine gas |
| Hydrogenation | 4-amino-2-fluoro-N-methylbenzamide | 98% | Pd/C, H₂ (10 atm) |
Alternative Pathways for Target Compound
To synthesize This compound , the following modifications are proposed:
- Direct Amidation : React 4-fluorobenzoic acid with isobutylamine using coupling agents (e.g., HATU or DCC) in DCM or DMF.
- Schotten-Baumann Reaction : Treat 4-fluorobenzoyl chloride with isobutylamine in aqueous NaOH.
Critical Considerations
- Side Reactions : Competitive hydrolysis of acyl chlorides requires strict temperature control (<0°C during amidation).
- Catalyst Recycling : Pd/C can be recovered post-hydrogenation, reducing costs.
- Waste Management : The described methods emphasize solvent recovery (e.g., DCM, ethyl acetate), aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(2-methylpropyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be used for reduction reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Major Products Formed
Substitution: Products with different substituents on the benzene ring.
Reduction: Corresponding amines.
Oxidation: Corresponding carboxylic acids or other oxidized derivatives.
Scientific Research Applications
Overview
4-Fluoro-N-(2-methylpropyl)benzamide is a compound of significant interest in various scientific fields, particularly in medicinal chemistry, biological research, and industrial applications. Its unique structural features enable it to interact with biological macromolecules, making it a valuable candidate for therapeutic development and as a building block in chemical synthesis.
Medicinal Chemistry
This compound has been investigated for its potential therapeutic properties, particularly in the following areas:
- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it demonstrated an IC50 value of approximately 1.30 μM against HepG2 liver cancer cells, showcasing its potent antiproliferative activity. In comparative studies, the following IC50 values were observed:
| Cell Line | IC50 (μM) |
|---|---|
| HepG2 | 1.30 |
| MCF7 | 5.00 |
| A549 | 3.50 |
- Anti-inflammatory Properties : The compound is thought to inhibit pro-inflammatory cytokines and enzymes, leading to reduced inflammation in cellular models. This mechanism may involve the inhibition of specific enzymes involved in inflammatory pathways.
Biological Research
The interactions of this compound with biological targets have been studied extensively:
- Enzyme Inhibition : It has been shown to selectively inhibit histone deacetylase (HDAC), with an IC50 value of 95.48 nM against HDAC3. This suggests potential use in epigenetic modulation for cancer therapy.
- Receptor Modulation : The compound may act as a ligand in receptor binding studies, influencing various signaling pathways critical for cellular function.
Case Study 1: Antitumor Activity
A study focused on the antitumor effects of this compound revealed significant tumor growth inhibition when used in combination with conventional chemotherapeutics such as taxol and camptothecin. The combination therapy resulted in enhanced apoptosis rates and cell cycle arrest at the G2/M phase, indicating a synergistic effect.
Case Study 2: HDAC Inhibition
In another investigation, researchers evaluated the compound's role as a selective HDAC inhibitor. The results indicated its effectiveness in modulating gene expression associated with cancer progression, showcasing its potential as a therapeutic agent in cancer treatment.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(2-methylpropyl)benzamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its therapeutic effects. The presence of the fluorine atom can enhance its binding affinity and selectivity towards these targets. Additionally, the N-(2-methylpropyl) group can influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.
Comparison with Similar Compounds
Pharmacological Profiles
- Anti-Inflammatory and Anticancer Activity :
Analogs like 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide exhibit anti-inflammatory and anticancer properties due to the combined effects of the 4-fluorobenzamide and isoindoline moieties . The target compound’s isobutyl group may similarly influence its therapeutic profile. - EP2 Receptor Potentiation :
Trisubstituted pyrimidines (e.g., CID2992168) and benzamides with rigid substituents (e.g., dioxane rings) maintain EP2 activity, suggesting that substituent rigidity and electronic effects are critical .
Structural and Crystallographic Insights
- Dihedral Angles and Hydrogen Bonding :
In 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide, a dihedral angle of 14.1° between aromatic rings and intramolecular hydrogen bonds stabilize the crystal structure . Similar analyses for the target compound could reveal packing efficiency and solubility trends. - Hirshfeld Surface Analysis :
Computational studies on 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide highlight the role of hydrogen bonds (N-H···O, O-H···O) in 3D framework formation, a feature likely shared by structurally related benzamides .
Data Tables
Table 1: Key Structural Analogs and Properties
Biological Activity
4-Fluoro-N-(2-methylpropyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. The compound's biological activity is influenced by its structural characteristics, particularly the presence of the fluorine atom and the N-(2-methylpropyl) side chain, which can enhance its binding affinity to various biological targets.
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom can improve the compound's lipophilicity and metabolic stability, while the N-(2-methylpropyl) group may affect its pharmacokinetic properties, including absorption and distribution in biological systems.
Biological Properties
Research indicates that this compound exhibits a range of biological activities, including:
- Enzyme Inhibition : The compound has been studied for its potential as an inhibitor of carbonic anhydrases (CAs), particularly CA IX, which is implicated in cancer progression. In vitro studies have shown promising IC50 values indicating strong inhibition against CA IX .
- Antitumor Activity : Similar compounds have demonstrated antitumor effects by inducing apoptosis in cancer cell lines. For instance, related benzamide derivatives have shown significant cytotoxicity against MDA-MB-231 breast cancer cells, suggesting a potential application for this compound in cancer therapy .
Research Findings and Case Studies
Several studies have explored the biological activity of benzamide derivatives similar to this compound. Key findings include:
Pharmacokinetics and Toxicity
The pharmacokinetic profile of this compound is critical for its therapeutic viability. Preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies suggest favorable properties; however, comprehensive toxicity assessments are necessary to ensure safety in clinical applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
